2-(4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)acetic acid
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Overview
Description
2-(4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)acetic acid is a complex organic compound that features a unique combination of cyclopropyl, oxadiazole, and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . The imidazole ring can be introduced via cyclization reactions involving appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The oxadiazole and imidazole rings are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid: Shares the oxadiazole and cyclopropyl moieties but lacks the imidazole ring.
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-acetic acid ethyl ester: An ester derivative with similar structural features.
Uniqueness
The uniqueness of 2-(4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)acetic acid lies in its combination of the oxadiazole and imidazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C10H10N4O3 |
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Molecular Weight |
234.21 g/mol |
IUPAC Name |
2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)imidazol-1-yl]acetic acid |
InChI |
InChI=1S/C10H10N4O3/c15-8(16)4-14-3-7(11-5-14)10-12-9(13-17-10)6-1-2-6/h3,5-6H,1-2,4H2,(H,15,16) |
InChI Key |
KHQREARRVSWUKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CN(C=N3)CC(=O)O |
Origin of Product |
United States |
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